molecular formula C6H5ClN2 B1391328 2-Chloro-5-vinylpyrimidine CAS No. 131467-06-6

2-Chloro-5-vinylpyrimidine

Cat. No. B1391328
CAS RN: 131467-06-6
M. Wt: 140.57 g/mol
InChI Key: LOMHPDKAIATDPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-vinylpyrimidine is a chemical compound with the molecular formula C6H5ClN2. It has a molecular weight of 140.57 g/mol. This product is intended for research use only .


Molecular Structure Analysis

The molecular structure of 2-Chloro-5-vinylpyrimidine is represented by the InChI code: 1S/C6H5ClN2/c1-2-5-3-8-6(7)9-4-5/h2-4H,1H2 . The InChI key is LOMHPDKAIATDPF-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-Chloro-5-vinylpyrimidine is a solid substance . It should be stored in an inert atmosphere at a temperature between 2-8°C .

Scientific Research Applications

Palladium-Catalyzed Hiyama Cross-Couplings

2-Chloro-5-vinylpyrimidine is used in the synthesis of C2-aryl pyrimidine derivatives via Pd-catalyzed Hiyama cross-couplings . This procedure showed good functional group tolerance, and the electronic and steric effects of 2-chloro pyrimidines seem to be negligible for the transformation .

Synthesis of Natural Products and Pharmaceutical Compounds

Organosilicon compounds, which are more valuable than organozincs, organomagnesiums, or organostannanes, have emerged as competitive nucleophilic partners for the synthesis of natural products and pharmaceutical compounds . 2-Chloro-5-vinylpyrimidine plays a crucial role in these reactions .

Hiyama Reactions

2-Chloro-5-vinylpyrimidine is used in Hiyama reactions, which have been developed as an effective approach for the construction of carbon–carbon bonds . Aryl halides have been proved to be the most common electrophiles in Hiyama reactions .

Synthesis of Diarylmethanes

In 2010, Sarkar and co-workers reported Pd nanoparticles catalyzed Hiyama reaction of benzyl and cinnamyl chlorides with aryltrialkoxysilane in PEG-600, which afforded the desired diarylmethanes with high yields . 2-Chloro-5-vinylpyrimidine is a key component in these reactions .

Research in Signaling Pathways

2-Chloro-5-vinylpyrimidine is used in research areas such as signaling pathways . It’s involved in the study of proteases apoptosis, chromatin/epigenetics, metabolism, MAPK signaling, and tyrosine kinase .

Chemical Papers

2-Chloro-5-vinylpyrimidine is used in chemical papers for research and development . It’s a crucial component in the study of various chemical reactions and their applications .

Safety and Hazards

2-Chloro-5-vinylpyrimidine is classified as a hazardous substance . The GHS pictogram is GHS06 . The hazard statements are H301-H311-H331, indicating toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .

properties

IUPAC Name

2-chloro-5-ethenylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2/c1-2-5-3-8-6(7)9-4-5/h2-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOMHPDKAIATDPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CN=C(N=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-vinylpyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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